1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-14-5-7-15(8-6-14)26(24,25)16-11-22(12-16)19(23)9-13-10-21-18-4-2-1-3-17(13)18/h1-8,10,16,21H,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJSILKICQWIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives and suitable coupling reactions.
Attachment of the Indole Moiety: The indole group can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Sulfonylindole Derivatives Targeting Neurological Receptors
Compounds like 1-(5-fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone (3a) share the sulfonylindole-ethanone framework but replace azetidine with a piperazine ring . Key differences include:
- Substituent effects : The 4-iodophenylsulfonyl group in 3a may enhance receptor selectivity but reduce metabolic stability compared to the 4-fluorophenylsulfonyl group.
| Compound | Heterocycle | Sulfonyl Group | Target Receptor | Activity (IC50/EC50) | Reference |
|---|---|---|---|---|---|
| Target Compound | Azetidine | 4-Fluorophenyl | Not Reported | N/A | |
| 3a (from ) | Piperazine | 4-Iodophenyl | 5-HT6 | Not Disclosed |
Antimalarial Indolyl-3-ethanone-α-thioethers
1-(1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone and 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone exhibit potent antimalarial activity (IC50 = 240 nM and 90 nM, respectively) . Comparatively:
- Linker type : Thioether vs. sulfonyl groups influence electron distribution and redox stability.
- Substituent impact : Halogenation (Cl, Br) and nitro groups enhance antimalarial potency by increasing electrophilicity and membrane permeability.
Anti-HIV-1 Reverse Transcriptase Inhibitors
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea demonstrates anti-HIV activity (EC50 = 5.45 µg/mL) via interactions with HIV-1 reverse transcriptase’s hydrophobic pocket . Structural contrasts include:
- Linker: Thiourea vs. ethanone alters hydrogen-bonding capacity.
- Substituent positioning : The 4-fluorophenyl group in both compounds suggests a role in π-π stacking with aromatic residues (e.g., Trp229).
Triazole-Based Analogues
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replaces azetidine with a triazole ring. Key distinctions:
- Heterocycle rigidity : Triazole’s planar structure may restrict conformational adaptability compared to azetidine.
- Biological target : Triazole derivatives often exhibit antimicrobial or anticancer activity, diverging from neurological targets .
Structural-Activity Relationships (SAR) and Key Findings
- Heterocyclic Rings : Smaller rings (e.g., azetidine) enhance metabolic stability but may reduce binding flexibility compared to piperazine or triazole derivatives .
- Sulfonyl vs. Thioether Linkers : Sulfonyl groups improve oxidative stability, while thioethers enhance lipophilicity and membrane penetration .
- Halogenation : Fluorine or chlorine substituents increase electronegativity and bioavailability, critical for receptor affinity and antiviral activity .
Biological Activity
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. The compound's unique structure, featuring an azetidine ring and an indole moiety, suggests a range of pharmacological applications, particularly in the fields of anti-inflammatory and analgesic therapies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆FNO₃S |
| Molecular Weight | 341.39 g/mol |
| CAS Number | 1448045-57-5 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors. The presence of the sulfonamide group may enhance binding affinity to target proteins, potentially leading to modulation of inflammatory pathways.
Anti-inflammatory Activity
Research indicates that compounds with indole derivatives often exhibit significant anti-inflammatory effects. A study evaluating similar indole-based compounds found that they acted as selective COX-2 inhibitors, which are crucial in mediating inflammatory responses. The anti-inflammatory activity was assessed through various in vitro assays, demonstrating a reduction in pro-inflammatory cytokine production.
Analgesic Effects
In vivo studies have shown that similar compounds possess analgesic properties. For instance, derivatives evaluated for their analgesic efficacy demonstrated significant pain relief in animal models, indicating that this compound may share this therapeutic potential.
Study 1: Indole Derivatives as COX-2 Inhibitors
A study published in EurekaSelect focused on novel indole derivatives and their biological properties. It concluded that several synthesized compounds exhibited strong COX-2 inhibition, with some displaying enhanced anti-inflammatory and analgesic activities compared to established drugs like celecoxib .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis of related compounds indicated that modifications to the indole and azetidine structures significantly influenced biological activity. The introduction of electron-withdrawing groups, such as fluorine, enhanced the potency against inflammatory pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
